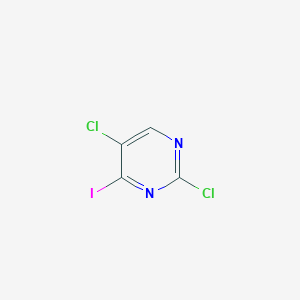
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly known as Bupropion hydrochloride, is an antidepressant drug used to treat major depressive disorder, seasonal affective disorder, and to help people stop smoking. It is a synthetic compound, and its chemical structure is composed of a phenyl ring with a pyrrolidine ring attached to it, as well as a carboxylic acid and hydrochloride group. Bupropion hydrochloride has been widely studied in laboratories to investigate its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments. In
Mécanisme D'action
Bupropion hydrochloride is believed to act as an antidepressant by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the amount of these neurotransmitters in the synaptic cleft, which in turn leads to an increase in their activity at the post-synaptic receptors. This increased activity of the neurotransmitters is thought to be responsible for the antidepressant effects of Bupropion hydrochloride.
Biochemical and Physiological Effects
Bupropion hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the hypothalamic-pituitary-adrenal axis, leading to an increase in cortisol levels. It has also been found to inhibit the reuptake of serotonin, norepinephrine, and dopamine, leading to an increase in their activity at the post-synaptic receptors. Additionally, it has been found to have an anti-inflammatory effect, and to be an effective antidepressant.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Bupropion hydrochloride in laboratory experiments include its high potency, its ability to modulate the activity of the hypothalamic-pituitary-adrenal axis, and its anti-inflammatory effects. However, there are some limitations to its use in laboratory experiments. These include its potential to cause side effects such as insomnia and nausea, as well as its potential to interact with other drugs.
Orientations Futures
The potential future directions for research on Bupropion hydrochloride include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential use in other therapeutic applications. Additionally, further research could be done to investigate its potential to interact with other drugs, and its potential to cause side effects. Furthermore, research could be done to investigate its potential to be used as an adjunct therapy for other psychiatric disorders, such as anxiety, bipolar disorder, and schizophrenia. Finally, research could be done to investigate its potential to be used as a treatment for other medical conditions, such as chronic pain and addiction.
Méthodes De Synthèse
Bupropion hydrochloride is synthesized from 4-methoxyphenylbutyric acid and pyrrolidine through a multi-step process. This process involves an acid-catalyzed condensation reaction between the two starting materials, followed by a reduction reaction to form the pyrrolidine ring, and finally the addition of hydrochloride to form Bupropion hydrochloride.
Applications De Recherche Scientifique
Bupropion hydrochloride has been extensively studied in laboratories to investigate its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments. It has been found to be a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood and behavior. It has also been found to have an anticonvulsant effect, and to modulate the activity of the hypothalamic-pituitary-adrenal axis. Additionally, it has been found to have an anti-inflammatory effect, and to be an effective antidepressant.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxychalcone.", "Step 2: Reduction of 4-methoxychalcone with sodium borohydride in ethanol to form (2R,5R)-5-(4-methoxyphenyl)pent-4-en-2-ol.", "Step 3: Oxidation of (2R,5R)-5-(4-methoxyphenyl)pent-4-en-2-ol with sodium periodate in water to form (2R,5R)-5-(4-methoxyphenyl)pentane-2,4-dione.", "Step 4: Reduction of (2R,5R)-5-(4-methoxyphenyl)pentane-2,4-dione with sodium borohydride in ethanol to form (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2,4-dione.", "Step 5: Hydrolysis of (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2,4-dione with hydrochloric acid to form (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid.", "Step 6: Formation of (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride by reacting (2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid with hydrochloric acid in acetic acid." ] } | |
Numéro CAS |
2309431-58-9 |
Nom du produit |
(2R,5R)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride |
Formule moléculaire |
C12H16ClNO3 |
Poids moléculaire |
257.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



